REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[F:8][C:9]1([F:42])[CH2:14][CH2:13][CH:12]([N:15]([C:22]2[CH:34]=[C:33]([N:35]3[CH2:40][CH2:39][N:38]([CH3:41])[CH2:37][CH2:36]3)[CH:32]=[CH:31][C:23]=2[C:24]([O:26]C(C)(C)C)=[O:25])[C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH2:11][CH2:10]1>ClCCl.C(OCC)(=O)C.C(OCC)C>[F:42][C:9]1([F:8])[CH2:14][CH2:13][CH:12]([N:15]([C:22]2[CH:34]=[C:33]([N:35]3[CH2:36][CH2:37][N:38]([CH3:41])[CH2:39][CH2:40]3)[CH:32]=[CH:31][C:23]=2[C:24]([OH:26])=[O:25])[C:16](=[O:21])[C:17]([F:18])([F:19])[F:20])[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
7.62 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)N(C(C(F)(F)F)=O)C1=C(C(=O)OC(C)(C)C)C=CC(=C1)N1CCN(CC1)C)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction is left
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude reaction product
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated again
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)N(C(C(F)(F)F)=O)C1=C(C(=O)O)C=CC(=C1)N1CCN(CC1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |